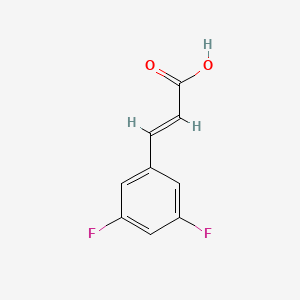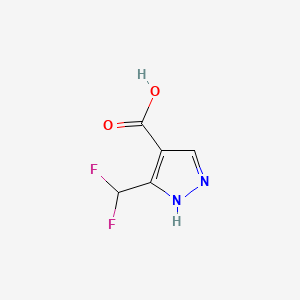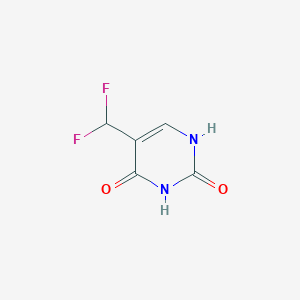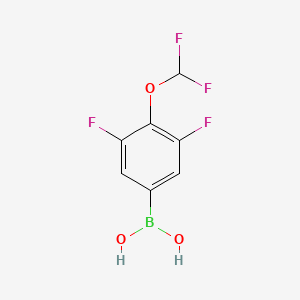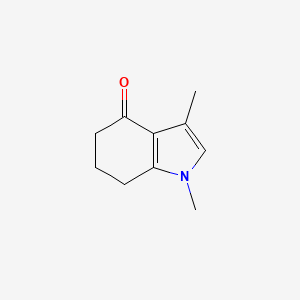
1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Vue d'ensemble
Description
1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-one . These compounds are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of such molecules can be achieved through three main synthetic approaches . These include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .Molecular Structure Analysis
The molecular formula of 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is C10H13NO . The structure includes a cyclohexene moiety and an indole derivative .Chemical Reactions Analysis
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .Applications De Recherche Scientifique
Chemical Structure Analysis
- Structural Characterization : The compound has been involved in studies for structural determination. For example, Noland et al. (1996) conducted research to determine the structures of compounds obtained from the acid-catalyzed condensation of indole with acetone, which includes 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (Noland et al., 1996).
Crystallography and Polymorphism
- Polymorphic Forms : Choudhury et al. (2006) elucidated centric and non-centric polymorphic pairs of a biologically active indole derivative, highlighting the role of C-H⋯O hydrogen bonding and C-H⋯π interactions in distinct packing features (Choudhury et al., 2006).
Computational Chemistry
- Tautomerism Studies : Medina et al. (2006) performed computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, establishing the most stable tautomers, which aligns with experimental data (Medina et al., 2006).
Synthesis and Organic Chemistry
- Synthesis of Pyrrole Derivatives : Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives from 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, highlighting the use of 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one in complex organic syntheses (Maity & Pramanik, 2013).
Molecular Interaction Studies
- Intermolecular Interactions : Choudhury et al. (2004) investigated the intermolecular interactions in substituted 4-ketotetrahydroindoles, contributing to understanding the stabilization of structures through C-H⋯O and C-H⋯π interactions (Choudhury et al., 2004).
Catalysis and Reaction Mechanisms
- Platinum-Catalyzed Cyclization : Liu et al. (2004) explored the platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins, contributing to organic synthesis methods and catalysis research (Liu et al., 2004).
Stereochemistry and Enantioselective Synthesis
- Enantioselective Synthesis : Caliskan and Ersez (2015) achieved the enantioselective synthesis of optically active indole derivatives, demonstrating the compound's utility in chiral synthesis processes (Caliskan & Ersez, 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYEXNYVFNDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=O)CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497218 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
CAS RN |
14006-84-9 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



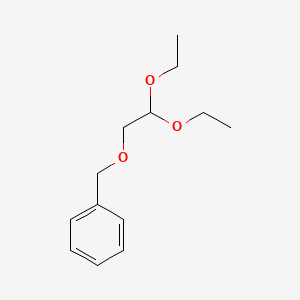
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
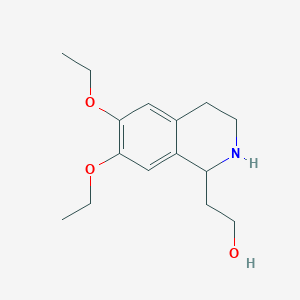
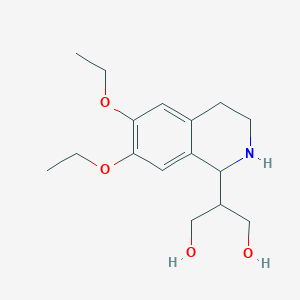
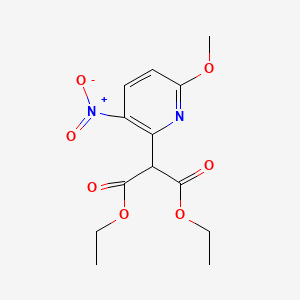
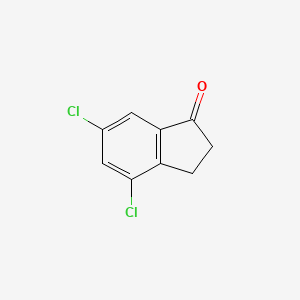
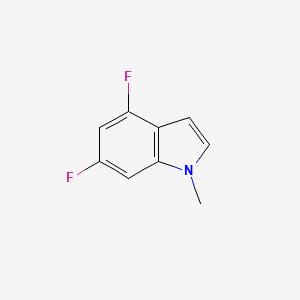
![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)
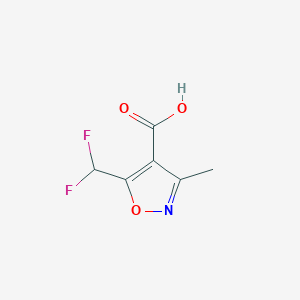
![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
